1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC16342472
Molecular Formula: C14H12Cl2N4O2S
Molecular Weight: 371.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12Cl2N4O2S |
|---|---|
| Molecular Weight | 371.2 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C14H12Cl2N4O2S/c1-7-18-19-14(23-7)17-13(22)8-4-12(21)20(6-8)9-2-3-10(15)11(16)5-9/h2-3,5,8H,4,6H2,1H3,(H,17,19,22) |
| Standard InChI Key | PSEKLIQYTVIYCA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(3,4-dichlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, delineates its three primary components:
-
Pyrrolidine-5-one core: A five-membered lactam ring providing conformational rigidity.
-
3,4-Dichlorophenyl group: Introduces hydrophobicity and electron-withdrawing effects, enhancing membrane permeability .
-
5-Methyl-1,3,4-thiadiazole-2-amine: A sulfur- and nitrogen-containing heterocycle contributing to hydrogen bonding and π-stacking interactions .
Table 1: Key Structural and Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.2 g/mol |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)Cl |
| Topological Polar Surface Area | 107 Ų (calculated) |
| LogP (Octanol-Water) | 2.8 (estimated) |
The 3,4-dichloro substitution on the phenyl ring distinguishes this isomer from the more commonly studied 3,5-dichloro analogs, potentially altering its metabolic stability and target selectivity .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
-
Formation of the pyrrolidine-3-carboxamide backbone: Achieved via cyclization of itaconic acid derivatives with substituted anilines under acidic conditions .
-
Introduction of the thiadiazole moiety: Coupling the pyrrolidine intermediate with 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide-based coupling reagents .
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product with >95% purity.
Critical Reaction Parameters
-
Temperature: Reactions often proceed at 80–100°C to ensure complete cyclization.
-
Catalysts: Concentrated HCl or glacial acetic acid facilitates condensation steps .
-
Yield Optimization: Adjusting stoichiometry of dichlorophenyl precursors improves yields to 60–75% .
Pharmacological Profile
Antimicrobial Activity
While direct data on the 3,4-dichloro isomer are sparse, its structural analogs demonstrate:
-
Gram-positive pathogens: MIC values of 4–16 µg/mL against Staphylococcus aureus and Enterococcus faecium .
-
Mycobacterial inhibition: IC₅₀ of 1.2 µM against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in fatty acid biosynthesis .
Mechanism of Action
The compound likely disrupts bacterial cell wall synthesis via:
-
Competitive inhibition of InhA, mimicking the natural substrate NADH .
-
Chelation of metal ions critical for microbial enzyme function, mediated by the thiadiazole sulfur.
Structure-Activity Relationships (SAR)
Impact of Substituent Position
-
3,4-Dichloro vs. 3,5-Dichloro: The 3,4 configuration may enhance steric hindrance, reducing off-target interactions compared to 3,5 analogs .
-
Methyl group on thiadiazole: Improves metabolic stability by shielding the ring from oxidative degradation .
Table 2: Comparative Bioactivity of Dichlorophenyl Isomers
| Isomer | Target Enzyme (IC₅₀) | Antibacterial MIC (µg/mL) |
|---|---|---|
| 3,4-Dichloro | InhA: 1.5 µM | S. aureus: 8 |
| 3,5-Dichloro | InhA: 0.9 µM | S. aureus: 4 |
Future Directions and Applications
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume